molecular formula C21H46O3Si2 B13890757 5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one

5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one

Cat. No.: B13890757
M. Wt: 402.8 g/mol
InChI Key: UJQYSULRVHITNL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H46O3Si2

Molecular Weight

402.8 g/mol

IUPAC Name

5,7-bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one

InChI

InChI=1S/C21H46O3Si2/c1-14-17(22)21(8,9)18(24-26(12,13)20(5,6)7)15-16-23-25(10,11)19(2,3)4/h18H,14-16H2,1-13H3

InChI Key

UJQYSULRVHITNL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Asymmetric Noyori Reduction of β-Ketoester :
    A crucial step in the synthesis is the asymmetric reduction of a β-ketoester precursor using the Noyori asymmetric hydrogenation method. This allows the selective formation of the (5S) stereochemistry required in the target molecule. The Noyori catalyst system typically involves a chiral ruthenium complex that provides high enantioselectivity in ketone reduction. This step yields the corresponding chiral hydroxy ester intermediate.

  • Protection of Hydroxyl Groups with tert-Butyldimethylsilyl (TBS) Groups :
    The two hydroxyl groups at positions 5 and 7 are protected by reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. This silylation step converts the free hydroxyls into the corresponding bis-TBS ethers, which are more stable and suitable for further synthetic manipulations.

  • Formation of the 4,4-Dimethylheptan-3-one Backbone :
    The carbon skeleton is constructed via established synthetic routes involving aldol condensations or Wittig reactions to introduce the required methyl substituents at the 4-position and the ketone functionality at the 3-position.

Detailed Synthetic Scheme (Based on Literature)

Step Reaction Type Reagents & Conditions Outcome
1 Asymmetric Reduction Noyori catalyst (Ru-based), H2, β-ketoester substrate Formation of (5S)-hydroxy β-ketoester
2 Protection of Hydroxyl Groups TBSCl, imidazole, DMF or CH2Cl2, room temperature Bis-TBS protected diol intermediate
3 Backbone Construction Aldol condensation or Wittig reaction 4,4-dimethylheptan-3-one structure
4 Purification Chromatography or crystallization Pure 5,7-bis-TBS-4,4-dimethylheptan-3-one

Important Notes on Reaction Conditions

  • The asymmetric Noyori reduction is highly sensitive to temperature and catalyst loading; optimal conditions must be established to maximize enantiomeric excess.
  • The silylation step requires anhydrous conditions to prevent hydrolysis of TBS groups.
  • Solvents such as dichloromethane, ether, ethyl acetate, and hexane are suitable for dissolving intermediates and final products, with storage recommended at -20°C to maintain stability.

Analytical Data and Characterization

Property Data
Molecular Formula C21H46O3Si2
Molecular Weight 402.76 g/mol
Boiling Point 409.6 °C at 760 mmHg
Flash Point 167.4 °C
Solubility Soluble in dichloromethane, ether, ethyl acetate, hexane
Optical Purity High enantiomeric excess via asymmetric reduction
Storage Conditions Store at -20 °C

The compound appears as an oil and is characterized by standard spectroscopic methods including NMR, IR, and mass spectrometry to confirm the presence of the silyl ether groups and the ketone functionality.

Summary Table of Preparation Methods

Preparation Aspect Description References
Asymmetric Reduction Noyori Ru-catalyzed hydrogenation of β-ketoester
Protection of Hydroxyl Groups tert-Butyldimethylsilyl chloride (TBSCl) silylation
Backbone Assembly Aldol condensation or Wittig reaction
Purification Chromatography/crystallization
Storage -20 °C, anhydrous conditions

Mechanism of Action

The mechanism of action of 5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl groups stabilize the molecule, preventing unwanted reactions during synthesis. The protection is achieved through the formation of a silicon-oxygen bond, which can be cleaved under mild acidic or basic conditions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (5S)-5,7-Bis[(tert-butyldimethylsilyl)oxy]-4,4-dimethylheptan-3-one
  • CAS Number : 187527-25-9
  • Molecular Formula : C₂₁H₄₆O₃Si₂
  • Molecular Weight : 402.76 g/mol
  • Appearance : Colourless oil
  • Solubility : Soluble in dichloromethane (DCM), diethyl ether, ethyl acetate (EA), and hexane .

Applications :
This compound is a chiral reagent used in asymmetric synthesis, particularly in protecting hydroxyl groups during multi-step organic reactions. Its tert-butyldimethylsilyl (TBS) ether groups provide steric shielding and stability under basic conditions, making it ideal for complex molecule assembly .

Synthesis :
Reported by Hutt et al. (2008), the compound is synthesized via sequential silylation of hydroxyl groups in a heptan-3-one backbone. The stereochemistry at C5 (S-configuration) is critical for its role in enantioselective synthesis .

Comparison with Structurally Similar Compounds

Compound 1i and 1j (Dendrimer Intermediates)

Source : Molecules (2012)
Structural Features :

  • Compound 1i: Contains TBS-protected hydroxyl groups, acetylene linkages, and a dodecanone chain.
  • Compound 1j : Derived from 1i, with an additional L-menthoxycarbonyloxy group.
Parameter Target Compound Compound 1i/1j
Molecular Backbone Aliphatic heptan-3-one Aromatic dendrimer core
Functional Groups Two TBS ethers, ketone TBS ethers, acetylene, ketone
Solubility DCM, ether, EA, hexane EA, hexane
Applications Chiral intermediates Dendrimer synthesis

Key Differences :

  • Reactivity: The acetylene groups in 1i/1j enable cross-coupling reactions (e.g., Sonogashira), absent in the target compound.
  • Thermal Stability : The aromatic core in 1i/1j may enhance thermal stability compared to the aliphatic target compound.
  • Stereochemical Complexity : The target compound’s chiral center (C5) is critical for enantioselectivity, whereas 1i/1j lack stereochemical emphasis .

Nucleoside Derivative (Compound 9)

Source : Synthesis, Base Pairing and Structure (2016)
Structural Features :

  • TBS-protected hydroxyl group in a sugar moiety.
  • Phosphoramidite functionality for solid-phase DNA synthesis.
Parameter Target Compound Compound 9
Backbone Aliphatic ketone Ribose sugar (tetrahydrofuran)
Functional Groups TBS ethers, ketone TBS ether, phosphoramidite
Applications Chiral synthesis Nucleoside protection

Key Differences :

  • Deprotection Conditions : The TBS group in nucleosides is cleaved under mild acidic conditions (e.g., HF-pyridine), whereas the target compound’s TBS groups may require stronger acids (e.g., TBAF).
  • Biological Relevance : Compound 9 is tailored for oligonucleotide synthesis, while the target compound is used in small-molecule asymmetric synthesis .

2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane

Source : SDS (2024)
Structural Features :

  • Contains tert-butyl peroxide groups instead of silyl ethers.
Parameter Target Compound 2,5-Bis(tert-butyldioxy)-hexane
Functional Groups TBS ethers, ketone Peroxide, tert-butyl
Reactivity Stable under base Thermally labile (O–O bond)
Applications Protecting groups Radical initiator (polymers)

Key Differences :

  • Stability : Peroxides decompose exothermically, limiting their utility in multi-step synthesis compared to TBS ethers.
  • Synthetic Role : The peroxide compound generates radicals for polymerization, contrasting with the target compound’s role in hydroxyl protection .

Research Findings and Trends

  • TBS Ether Utility : All compounds leverage TBS groups for protection, but their applications diverge based on backbone chemistry (aliphatic vs. aromatic vs. sugar).
  • Solubility Consistency: Hydrophobic TBS/tert-butyl groups ensure solubility in non-polar solvents across all compounds .
  • Functional Group-Driven Reactivity : The target compound’s ketone enables further derivatization (e.g., reduction to alcohols), while peroxides and acetylenes enable polymerization and coupling, respectively.

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